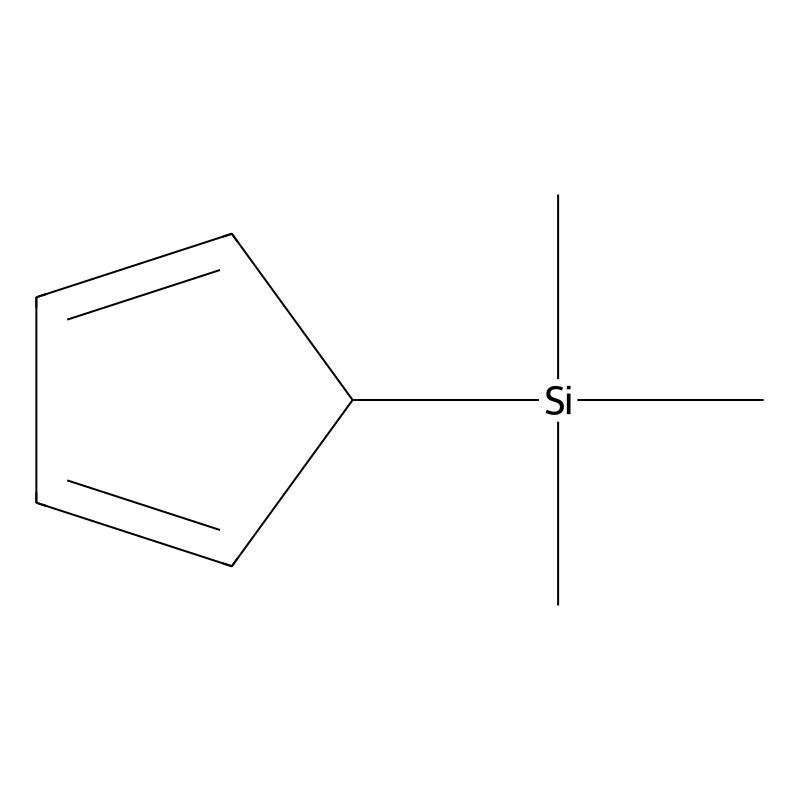

5-(Trimethylsilyl)-1,3-cyclopentadiene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

- Precursor for Functionalized Cyclopentadienes: The presence of the trimethylsilyl (TMS) group makes 5-(TMS)-1,3-CPD a valuable intermediate for synthesizing various functionalized cyclopentadienes. The TMS group can be readily removed using various deprotection methods, allowing further functionalization at the 5th position of the cyclopentadiene ring. [PubChem, 5-(Trimethylsilyl)-1,3-cyclopentadiene, ]

- Diels-Alder Cycloadditions: 5-(TMS)-1,3-CPD can participate in Diels-Alder cycloadditions as a dienophile due to the presence of the conjugated double bond system. This reaction allows the formation of complex cyclic structures with potential applications in drug discovery and material science. [ScienceDirect, Diels–Alder reaction, ]

Material Science:

- Precursor for Cyclopentadienyl Metal Complexes: 5-(TMS)-1,3-CPD can be used as a precursor for the synthesis of cyclopentadienyl metal complexes, which are important materials in various applications, including catalysis, organic light-emitting diodes (OLEDs), and magnets. The TMS group can be used to protect the reactive cyclopentadiene ring during complexation with the metal center. [Royal Society of Chemistry, Cyclopentadienyl metal complexes, ]

Medicinal Chemistry:

- Modifying Bioactive Molecules: Due to its reactivity, 5-(TMS)-1,3-CPD could potentially be used as a modifying agent for bioactive molecules. The introduction of the cyclopentadiene moiety at specific locations could modulate the biological activity and properties of the molecule. However, further research is needed to explore this potential application.

5-(Trimethylsilyl)-1,3-cyclopentadiene is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a cyclopentadiene ring. Its molecular formula is C₈H₁₄Si, and it is recognized for its unique structural properties, which contribute to its reactivity and applications in various chemical processes. The compound is classified as a flammable liquid and poses certain hazards, including skin irritation upon contact .

- Formation of Metal Complexes: It reacts with metal carbonyls to form π-complexes, which are significant in coordination chemistry .

- Cycloaddition Reactions: The compound can undergo cycloaddition reactions, making it useful in synthetic organic chemistry.

- Hydrogen and Trimethylsilyl Migrations: Research has shown that this compound can facilitate migrations of hydrogen and trimethylsilyl groups under certain conditions, enhancing its utility in organic synthesis .

The synthesis of 5-(Trimethylsilyl)-1,3-cyclopentadiene typically involves the reaction of trimethylsilyl chloride with sodium cyclopentadienide. The general reaction can be represented as follows:

text(CH₃)₃SiCl + NaC₅H₅ → (CH₃)₃Si-C₅H₄ + NaCl

This method highlights the straightforward approach to producing the compound through the introduction of the trimethylsilyl group into the cyclopentadiene framework .

5-(Trimethylsilyl)-1,3-cyclopentadiene finds applications in various fields:

- Synthetic Organic Chemistry: It serves as a silylating agent in organic synthesis, facilitating the formation of more complex molecules.

- Coordination Chemistry: The compound's ability to form stable complexes with metals makes it valuable in catalysis and materials science.

- Research

Interaction studies involving 5-(Trimethylsilyl)-1,3-cyclopentadiene primarily focus on its reactivity with metal complexes and other organic substrates. These studies provide insights into its behavior in various chemical environments, contributing to a better understanding of its potential applications and limitations in synthetic pathways .

Several compounds share structural similarities with 5-(Trimethylsilyl)-1,3-cyclopentadiene. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Trimethylsilyl cyclopentadiene | Cyclopentadiene with trimethylsilyl | More reactive due to lack of substituents |

| 1,3-Cyclopentadiene | Unsubstituted cyclopentadiene | Higher reactivity due to absence of silyl group |

| 5-Methyl-1,3-cyclopentadiene | Methyl group instead of trimethylsilyl | Different electronic properties |

| 5-Phenyl-1,3-cyclopentadiene | Phenyl group substitution | Enhanced stability and different reactivity |

The presence of the trimethylsilyl group distinguishes 5-(Trimethylsilyl)-1,3-cyclopentadiene from these similar compounds, enhancing its utility in specific

The classical synthesis of 5-(trimethylsilyl)-1,3-cyclopentadiene involves the reaction of sodium cyclopentadienide ($$ \text{NaC}5\text{H}5 $$) with trimethylsilyl chloride ($$ (\text{CH}3)3\text{SiCl} $$) under anhydrous conditions. The general reaction proceeds as follows:

$$

\text{NaC}5\text{H}5 + (\text{CH}3)3\text{SiCl} \rightarrow (\text{CH}3)3\text{SiC}5\text{H}5 + \text{NaCl}

$$

This method typically employs tetrahydrofuran (THF) or diethyl ether as solvents at temperatures between −78°C and room temperature. Yields range from 60% to 85%, depending on the purity of the cyclopentadienide salt and reaction conditions.

Key variables influencing yield:

| Variable | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | THF | Maximizes ion mobility |

| Temperature | −78°C to 0°C | Reduces side reactions |

| Reaction Time | 2–4 hours | Balances completion vs. decomposition |

Alternative approaches include using potassium cyclopentadienide ($$ \text{KC}5\text{H}5 $$) in liquid ammonia, which simplifies byproduct removal but requires cryogenic conditions.

Transition Metal-Catalyzed Silylation Methodologies

Transition metal catalysts enable direct C–H silylation of cyclopentadiene derivatives, bypassing the need for preformed cyclopentadienide salts. Notable systems include:

Rhodium Catalysis

Rhodium complexes with chiral ligands (e.g., (S)-TMS-Segphos) facilitate enantioselective silylation of metallocenes. For example, rhodium-catalyzed reactions achieve 70–97% yields with enantiomeric excess (ee) up to 97%. The mechanism involves oxidative addition of hydrosilanes to Rh(I), followed by C–H activation and reductive elimination.

Ruthenium Catalysis

Ru–S complexes (e.g., [(PEt$$_3$$)Ru(DmpS)]$$^+$$) activate Si–H bonds in hydrosilanes, enabling silylation of N-heteroarenes and cyclopentadienes. These systems operate at 80–120°C with turnover numbers (TON) exceeding 500.

Comparison of Catalytic Systems:

| Catalyst | Substrate Scope | Yield (%) | TON |

|---|---|---|---|

| Rh/(S)-TMS-Segphos | Metallocenes | 85–97 | 50–100 |

| Ru–S Complex | Heteroarenes | 70–90 | 300–500 |

| Ir/Bipyridine | Simple Arenes | 60–75 | 200–400 |

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to address challenges such as exothermicity and byproduct accumulation. Key advancements include:

Continuous Flow Systems:

Non-Aqueous Workup:

Hydrocarbon solvents (e.g., pentane) extract the product while leaving NaCl and unreacted $$ (\text{CH}3)3\text{SiCl} $$ in the solid phase. This eliminates aqueous quenching, reducing waste.

Batch vs. Continuous Flow Comparison:

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 60–75% | 80–90% |

| Purity | 85–90% | 92–98% |

| Energy Consumption | High | Moderate |

Purification Techniques and Stability Considerations

Purification Methods

- Distillation: Fractional distillation under reduced pressure (20–30 mmHg) isolates the product (boiling point: 138–140°C).

- Chromatography: Silica gel chromatography with hexane/ethyl acetate (95:5) removes dimeric byproducts.

Stability Profile

5-(Trimethylsilyl)-1,3-cyclopentadiene is sensitive to moisture and oxygen, undergoing hydrolysis to silanol derivatives. Storage under argon at −20°C extends shelf life to 6–12 months. Thermal stability studies show <5% decomposition after 48 hours at 25°C, but rapid degradation occurs above 100°C.

Decomposition Pathways:

- Hydrolysis:

$$

(\text{CH}3)3\text{SiC}5\text{H}5 + \text{H}2\text{O} \rightarrow (\text{CH}3)3\text{SiOH} + \text{C}5\text{H}_6

$$ - Dimerization:

$$

2 (\text{CH}3)3\text{SiC}5\text{H}5 \rightarrow [(\text{CH}3)3\text{SiC}5\text{H}5]_2$$

The molecular geometry of 5-(trimethylsilyl)-1,3-cyclopentadiene has proven challenging to characterize through direct X-ray crystallographic analysis due to the compound's fluxional nature and tendency toward isomeric interconversion [5]. However, structural insights can be derived from related silylated cyclopentadienyl systems and computational studies.

Fluxional Behavior and Dynamic NMR Studies

5-(Trimethylsilyl)-1,3-cyclopentadiene exhibits remarkable fluxional behavior characterized by rapid intramolecular rearrangements that distinguish it from conventional alkyl-substituted cyclopentadienes [5]. The compound exists as a dynamic equilibrium of three interconverting isomers, with the 5-substituted form predominating at equilibrium, comprising 85-90% of the total population [5].

The most striking feature of this system is the extraordinary migration rate of the trimethylsilyl group, which occurs approximately one million times faster than hydrogen migration in comparable systems [5]. This exceptional mobility results from the availability of vacant d orbitals on the silicon atom that can interact with the π-electrons of the diene system, enabling a sigmatropic migration pathway unavailable to hydrogen or alkyl substituents [5].

Dynamic nuclear magnetic resonance studies reveal that isomerization within the trimethylsilyl-substituted cyclopentadiene system proceeds through a series of 1,2-hydrogen shifts, specifically [1] [5]-sigmatropic reactions [5]. These rearrangements occur at rates comparable to those observed in alkylcyclopentadienes, but the silicon migration follows a distinctly different mechanistic pathway [5].

| Migration Process | Relative Rate | Mechanism |

|---|---|---|

| Trimethylsilyl Group Migration | 10⁶ × baseline | d-orbital interaction with π-system [5] |

| Hydrogen Migration | 1 × baseline | [1] [5]-sigmatropic rearrangement [5] |

| Equilibrium Composition | 85-90% (5-isomer) | Thermodynamic preference [5] |

The nuclear magnetic resonance spectrum of trimethylsilylcyclopentadiene in dimethyl sulfoxide initially appeared to show non-fluxional behavior, but subsequent investigation revealed that this observation resulted from a chemical reaction rather than inhibition of migration [5]. The compound undergoes vigorous exothermic reaction with dimethyl sulfoxide to produce cyclopenteneylidenedimethylsulfurane and hexamethyldisiloxane [5].

Temperature-dependent nuclear magnetic resonance studies demonstrate that the fluxional behavior persists across a wide temperature range, reflecting the low activation barrier for silicon migration [5]. The compound's ability to form Diels-Alder adducts with various dienophiles under different temperature conditions provides additional evidence for the dynamic nature of the isomeric equilibrium [5].

Molecular Orbital Analysis of Conjugated π-System

The electronic structure of 5-(trimethylsilyl)-1,3-cyclopentadiene reveals significant perturbation of the cyclopentadienyl π-system through silicon-carbon orbital interactions [3]. Photoelectron spectroscopy combined with ab initio molecular orbital calculations demonstrates that the silicon-carbon bonding orbital participates extensively in the ring's π-electron system [3].

Computational analysis reveals a high overlap integral between the silicon atom and the distant ring-carbon atoms, indicating substantial delocalization of electron density throughout the molecular framework [3]. This orbital mixing contributes to the unusual stability order observed for silyl-substituted isomers: 5-silylcyclopentadiene > 2-silylcyclopentadiene > 1-silylcyclopentadiene, which contrasts sharply with the stability pattern found in methyl-substituted analogues [3].

The ionization potentials obtained from photoelectron spectroscopy correlate excellently with orbital energies calculated using ab initio methods, confirming the theoretical treatment of silicon-carbon bonding in these systems [3]. The calculated total energies demonstrate that silicon substitution at the 5-position provides optimal stabilization through maximal overlap with the cyclopentadienyl π-system [3].

| Isomer Position | Relative Stability | Orbital Interaction |

|---|---|---|

| 5-Silyl | Highest | Maximum π-overlap [3] |

| 2-Silyl | Intermediate | Moderate π-interaction [3] |

| 1-Silyl | Lowest | Minimal π-involvement [3] |

Molecular orbital diagrams for cyclopentadienyl systems reveal that the π-molecular orbitals follow the characteristic pattern of five-membered aromatic rings [8] [9]. The highest occupied molecular orbital exhibits no nodal planes, while the degenerate lowest unoccupied molecular orbitals contain one nodal plane each [8] [9]. Silicon substitution perturbs these energy levels through hyperconjugative interactions that stabilize the overall electronic structure [13].

The hyperconjugative effects in 5-substituted cyclopentadienes arise from interactions between the cyclopentadiene π-system and the sigma-bond of the carbon-silicon substituent [13]. When silicon acts as a σ-donor, the cyclopentadiene adopts a puckered geometry that maximizes overlap between the π-system and the carbon-silicon σ-bond, enhancing hyperconjugative aromaticity [13].

Studies of silyl substitution effects on metal-pentadienyl bonding indicate that trimethylsilyl groups destabilize ionizations by approximately 0.1-0.2 electron volts compared to unsubstituted systems [15]. This destabilization occurs without the expected increase in electron density at coordination sites, reflecting complex charge redistribution effects throughout the molecular framework [15].

Spectroscopic Fingerprints (Infrared, Raman, Ultraviolet-Visible)

The spectroscopic characterization of 5-(trimethylsilyl)-1,3-cyclopentadiene reveals minimal perturbation of the parent cyclopentadiene chromophore despite the presence of the bulky silyl substituent [5]. Ultraviolet-visible spectroscopy demonstrates remarkable similarity between the trimethylsilyl derivative and unsubstituted cyclopentadiene, with absorption maxima occurring at nearly identical wavelengths [5].

Detailed ultraviolet-visible analysis shows absorption maxima at 240 millimicrons in methanol (molar extinction coefficient 2500) and 240.5 millimicrons in hexane (molar extinction coefficient 2400) [5]. An additional absorption band appears at 212 millimicrons in hexane with a molar extinction coefficient of 2100 [5]. The spectroscopic data indicate that the trimethylsilyl substituent produces less chromophore perturbation than conventional alkyl substituents [5].

| Solvent | Wavelength (nm) | Molar Extinction Coefficient | Transition Type |

|---|---|---|---|

| Methanol | 240 | 2500 | π→π* [5] |

| Hexane | 240.5 | 2400 | π→π* [5] |

| Hexane | 212 | 2100 | π→π* [5] |

The infrared spectroscopic fingerprint of cyclopentadiene derivatives typically exhibits characteristic vibrational modes associated with the five-membered ring system [30]. Related cyclopentadienone studies demonstrate that cyclic dienes display fundamental vibrational modes spanning the range from 458 to 3143 wavenumbers, with carbon-hydrogen stretching modes appearing in the 3000-3150 wavenumber region [30].

Raman spectroscopic analysis of cyclopentane-related systems reveals that five-membered ring compounds exhibit distinctive vibrational patterns associated with ring deformation and pseudorotational motion [34]. The lowest-frequency vibrations typically correspond to ring-puckering modes that interconvert different conformational arrangements [34].

Vibrational analysis indicates that substituted cyclopentadienes maintain the fundamental symmetry properties of the parent ring system while introducing additional vibrational modes associated with the substituent groups [31]. The trimethylsilyl group contributes characteristic silicon-carbon stretching and silicon-methyl deformation modes that appear as diagnostic features in both infrared and Raman spectra [31].

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

3559-74-8